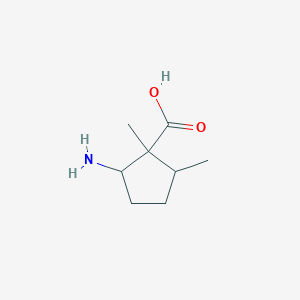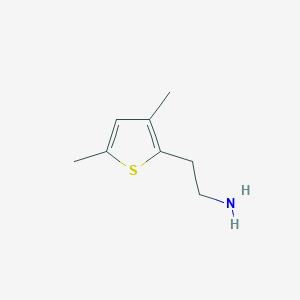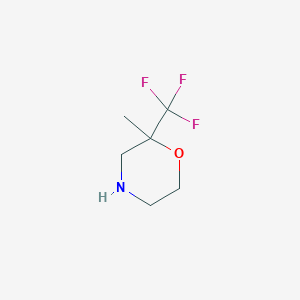
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate: is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyrrolidin-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 3-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated benzoates
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways involving esterases and other hydrolytic enzymes .
Medicine: Its unique structure allows for the modulation of pharmacokinetic properties such as solubility and bioavailability .
Industry: this compound is employed in the production of specialty chemicals and as a precursor for the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate involves its hydrolysis by esterases to release the active 3-(5-methylpyrrolidin-3-yl)benzoic acid. This acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate
- tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
- tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is unique due to the specific positioning of the 5-methylpyrrolidin-3-yl group on the benzoate moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate has the pyrrolidine group attached at a different position, leading to variations in reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3 |
Clé InChI |
NBAXRWDQUWVFSM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



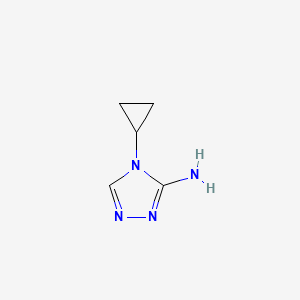
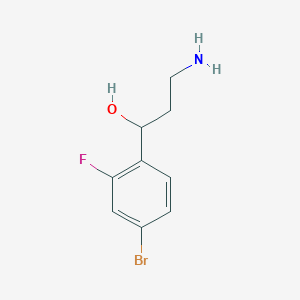
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)
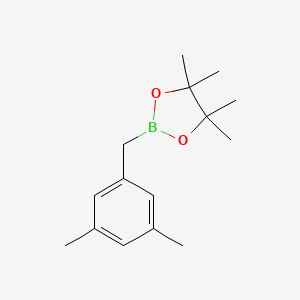
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
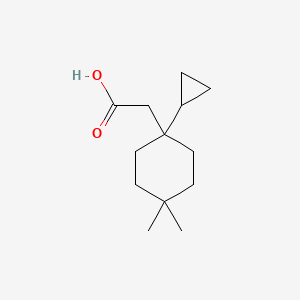
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

